Cas no 2411333-34-9 ((2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide)

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide structure
2411333-34-9 structure
商品名:(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide
CAS番号:2411333-34-9
MF:C11H19N5O
メガワット:237.301461458206
CID:6586141
PubChem ID:165795850

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide
    • Z3952173672
    • 2411333-34-9
    • (2E)-4-(dimethylamino)-N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]but-2-enamide
    • EN300-26579861
    • インチ: 1S/C11H19N5O/c1-15(2)8-4-5-11(17)12-7-6-10-9-16(3)14-13-10/h4-5,9H,6-8H2,1-3H3,(H,12,17)/b5-4+
    • InChIKey: SULQETYUXQJPBM-SNAWJCMRSA-N
    • ほほえんだ: O=C(/C=C/CN(C)C)NCCC1=CN(C)N=N1

計算された属性

  • せいみつぶんしりょう: 237.15896025g/mol
  • どういたいしつりょう: 237.15896025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26579861-0.05g
(2E)-4-(dimethylamino)-N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]but-2-enamide
2411333-34-9 95.0%
0.05g
$246.0 2025-03-20

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide 関連文献

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamideに関する追加情報

Introduction to (2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide and Its CAS No. 2411333-34-9

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This molecule, identified by its Chemical Abstracts Service (CAS) number 2411333-34-9, has garnered attention due to its unique structural features and potential therapeutic applications. The compound belongs to a class of molecules that incorporate heterocyclic structures, specifically a 1-methyl-1H-1,2,3-triazole ring, which is known for its versatility in drug design.

The structural framework of this amide derivative is characterized by a but-2-enamide moiety linked to a dimethylamino group and a triazolyl substituent. This configuration suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for further investigation in medicinal chemistry. The presence of the dimethylamino group enhances the compound's basicity, which can be advantageous in modulating biological pathways that rely on protonation states.

In recent years, there has been growing interest in the development of novel compounds that incorporate triazole derivatives due to their broad spectrum of biological activities. The triazole ring in (2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide not only contributes to the molecule's stability but also provides a scaffold for functionalization. This allows chemists to tailor the properties of the compound for specific applications, such as inhibiting particular enzymatic pathways or enhancing binding affinity to target proteins.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that amide derivatives are frequently explored for their anti-inflammatory, antimicrobial, and anti-cancer properties. The combination of the amide group with the triazole moiety in CAS no 2411333-34-9 suggests that it may exhibit similar therapeutic effects. Furthermore, the butenamide portion of the molecule could contribute to its ability to interact with biological targets in a unique manner.

The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. The introduction of multiple functional groups while maintaining structural integrity is a challenging yet rewarding aspect of pharmaceutical research. Advances in synthetic methodologies have enabled chemists to construct intricate molecules like (2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide with high precision, opening doors for innovative drug discovery.

In the context of drug development, computational modeling and high-throughput screening have become indispensable tools. These technologies allow researchers to predict the binding affinity and pharmacokinetic properties of compounds before they are synthesized. For instance, molecular docking studies can provide insights into how CAS no 2411333-34-9 might interact with biological targets such as kinases or proteases. Such virtual screening experiments can significantly reduce the time and resources required for experimental validation.

The 1-methyl substitution on the triazole ring is particularly noteworthy as it can influence the electronic properties of the molecule. This modification can alter the compound's solubility, metabolic stability, and overall bioavailability—critical factors for any potential therapeutic agent. By fine-tuning such structural elements, researchers aim to optimize pharmacological profiles and enhance therapeutic efficacy.

Evidence from preclinical studies suggests that compounds with similar structural motifs may exhibit promising activities against various diseases. For example, some amide derivatives have shown efficacy in inhibiting inflammatory cytokines or disrupting cancer cell proliferation pathways. While further research is needed to fully elucidate the mechanisms of action for (2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide, these findings underscore its potential as a lead compound for future drug development.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. These molecules often form stable complexes with biological targets due to their ability to engage multiple hydrogen bonds or hydrophobic interactions. The triazole ring in our compound is an excellent example of how heterocycles can be leveraged to design novel therapeutics. Its nitrogen atoms provide multiple sites for interaction with biological systems, enhancing binding affinity and selectivity.

As our understanding of disease mechanisms continues to evolve, so does our capacity to design targeted therapies. Compounds like CAS no 2411333-34-9 represent the cutting edge of pharmaceutical innovation. By combining structural diversity with computational insights, researchers are paving the way for more effective treatments across a range of medical conditions.

The future prospects for this compound are promising indeed. Ongoing studies aim to explore its pharmacological effects in greater detail and identify potential applications in human health. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical reality. With continued investment in research and development, molecules like this may one day contribute significantly to improving patient outcomes worldwide.

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